molecular formula C6H5NO2 B1329458 Isonicotinaldehyde 1-oxide CAS No. 7216-42-4

Isonicotinaldehyde 1-oxide

Cat. No. B1329458
CAS RN: 7216-42-4
M. Wt: 123.11 g/mol
InChI Key: ZAZQKVZJRMHPQP-UHFFFAOYSA-N
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Description

Isonicotinaldehyde 1-oxide is a derivative of isonicotinic acid, which has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is related to isonicotinic acid N-oxide (iso-NANO), which has been analyzed through experimental techniques and computational methods to understand its molecular conformation, vibrational and electronic properties . Isonicotinaldehyde 1-oxide itself has not been directly mentioned in the provided papers, but its structural and functional similarities to the compounds studied offer valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds such as isonicotinic acid N-oxide and its derivatives has been explored in several studies. For instance, isonicotinic acid N-oxide Mn(II) complex was synthesized and characterized using elemental analysis and X-ray crystallography . Additionally, the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, involved the reaction of isonicotinic acid N-oxide with dimethylcarbamoyl chloride and zinc cyanide . These methods provide a foundation for the potential synthesis routes that could be applied to isonicotinaldehyde 1-oxide.

Molecular Structure Analysis

The molecular structure of isonicotinic acid N-oxide has been extensively studied using density functional theory (DFT) and experimental techniques such as FT-IR, FT-Raman, and UV spectroscopy . The geometry optimization and energy calculations of possible conformers, along with vibrational spectra assignments, offer a comprehensive understanding of the molecular structure, which can be extrapolated to isonicotinaldehyde 1-oxide due to their chemical similarity.

Chemical Reactions Analysis

Isonicotinic acid N-oxide and its derivatives participate in various chemical reactions. For example, the α-cyanation of isonicotinic acid N-oxide using zinc cyanide has been documented, which is a key step in the synthesis of pharmacologically active compounds . The catalytic asymmetric allylation of aldehydes using a chiral bis-Ti(IV) oxide, which could potentially activate the carbonyl group in isonicotinaldehyde 1-oxide, has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid N-oxide have been determined through computational and experimental analyses. The thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures were calculated, providing a basis for understanding the stability and reactivity of the compound . The luminescence properties of an isonicotinic acid N-oxide Mn(II) complex were also investigated, revealing insights into the electronic transitions and coordination environment of the metal ion . These studies contribute to a broader understanding of the physical and chemical properties that isonicotinaldehyde 1-oxide may exhibit.

Scientific Research Applications

  • Catalytic Applications : Isonicotinaldehyde 1-oxide has been used in studies related to catalysis. For instance, research on the isomerization of styrene oxide to phenyl acetaldehyde using TS-1 catalysts highlighted the influence of crystal size and pore structure on catalytic performance (Zhang, Yao, & Yang, 2017). Another study on isomerisation of α-pinene oxide to trans-carveol using H- and Fe-modified zeolite beta catalysts delved into the selective preparation of valuable compounds used in fragrances and as active pharmaceutical substances (Štekrová et al., 2015).

  • (Wang Qi-chang, 2010). Additionally, research on the direct α-cyanation of isonicotinic acid N-oxide, relevant to the synthesis of xanthine oxidoreductase inhibitors, highlights the chemical transformations of isonicotinaldehyde 1-oxide derivatives (Huo, Kosugi, & Yamamoto, 2008).
  • Material Science and Nanotechnology : In the field of material science and nanotechnology, studies have explored the synthesis and applications of various nanomaterials, which may involve or relate to isonicotinaldehyde 1-oxide. For example, the synthesis of superparamagnetic iron oxide nanoparticles for biomedical applications is an area where related compounds might be used (Gupta & Gupta, 2005).

  • itumor agents (Mohamed, Tawfik, Dardeer, & Fadda, 2018).

properties

IUPAC Name

1-oxidopyridin-1-ium-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-5-6-1-3-7(9)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQKVZJRMHPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222501
Record name Isonicotinaldehyde 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinaldehyde 1-oxide

CAS RN

7216-42-4
Record name 4-Pyridinecarboxaldehyde, 1-oxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinaldehyde 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinaldehyde 1-oxide
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Synthesis routes and methods

Procedure details

Analogously to the process described in Example 1 there is obtained from 12.3 g of pyridine-4-carboxaldehyde-1-oxide, 25.7 ml of ethyl acetoacetate and 10 ml of 30% aqueous ammonia in 20 ml of absolute ethanol, 2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester which, after recrystallisation from 100 ml of isopropanol, melts at 229°-231°.
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kato, Y Goto - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… of mp 216~217, which were identical with isonicotinonitrile 1—oxide7> and isonicotinaldehyde 1—oxide oxime“ by the admixture test and the comparison of IR spectrum with that of the …
Number of citations: 15 www.jstage.jst.go.jp

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